Cas no 392696-01-4 ({2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid)

Technical Introduction: {2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic acid is a specialized organic compound featuring a chloro-substituted phenyl ring conjugated to an imidazolidinedione moiety via an ethylene bridge, with an acetic acid functional group. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or bioactive molecules. The presence of both electrophilic (chloro, carbonyl) and nucleophilic (carboxylic acid) sites enhances its utility in cross-coupling or condensation reactions. Its rigid conjugated system may also contribute to photophysical properties, making it of interest in materials science. The compound’s purity and stability under controlled conditions ensure consistent performance in research and industrial processes.
{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid structure
392696-01-4 structure
商品名:{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid
CAS番号:392696-01-4
MF:C12H9N2O5Cl
メガワット:296.66326
CID:870770

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid 化学的及び物理的性質

名前と識別子

    • (E)-2-(2-Chloro-4-((2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
    • {2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
    • {2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid(SALTDATA: FREE)
    • 2-[2-chloro-4-[(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetic acid
    • {2-CHLORO-4-[(E)-(2,5-DIOXO-4-IMIDAZOLIDINYLIDENE)METHYL]PHENOXY}ACETIC ACID
    • AC1MXJ1M
    • AG-F-38732
    • CTK4I1226
    • {2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid
    • インチ: InChI=1S/C12H9ClN2O5/c13-7-3-6(1-2-9(7)20-5-10(16)17)4-8-11(18)15-12(19)14-8/h1-4H,5H2,(H,16,17)(H2,14,15,18,19)/b8-4+
    • InChIKey: WRKCTXBIFSFVLI-XBXARRHUSA-N
    • ほほえんだ: O=C1N/C(/C(N1)=O)=C/C2=CC(Cl)=C(OCC(O)=O)C=C2

計算された属性

  • せいみつぶんしりょう: 296.02000
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 104.73000
  • LogP: 1.64130

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid セキュリティ情報

  • 危険カテゴリコード: 25
  • セキュリティの説明: 45
  • 危険物標識: T

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1244185-5g
{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
392696-01-4 95%
5g
$315 2024-06-06
TRC
C984930-50mg
{2-Chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic Acid
392696-01-4
50mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
Y1244185-1g
{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
392696-01-4 95%
1g
$125 2025-02-19
A2B Chem LLC
AF67212-5g
(E)-2-(2-Chloro-4-((2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
392696-01-4 95%
5g
$212.00 2024-04-20
A2B Chem LLC
AF67212-1g
(E)-2-(2-Chloro-4-((2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
392696-01-4 95%
1g
$61.00 2024-04-20
eNovation Chemicals LLC
Y1244185-1g
{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
392696-01-4 95%
1g
$125 2025-02-19
Chemenu
CM306299-5g
(E)-2-(2-Chloro-4-((2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
392696-01-4 95%
5g
$*** 2023-05-30
1PlusChem
1P00C6A4-5g
{2-chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
392696-01-4 95%
5g
$240.00 2024-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433714-1g
(E)-2-(2-chloro-4-((2,5-dioxoimidazolidin-4-ylidene)methyl)phenoxy)acetic acid
392696-01-4 95+%
1g
¥1263.00 2024-05-15
TRC
C984930-500mg
{2-Chloro-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic Acid
392696-01-4
500mg
$ 80.00 2022-06-06

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid 関連文献

{2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acidに関する追加情報

Recent Advances in the Study of {2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid (CAS: 392696-01-4)

The compound {2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid (CAS: 392696-01-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of this compound as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring a hydantoin moiety and a chloro-substituted phenoxyacetic acid group, allows for diverse chemical modifications, making it a valuable scaffold for medicinal chemistry. Researchers have explored its potential as a precursor for the development of enzyme inhibitors, particularly targeting enzymes involved in inflammatory and metabolic pathways.

One of the key findings from recent investigations is the compound's ability to modulate the activity of specific protein targets, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are critical in the regulation of inflammatory responses, and the compound's inhibitory effects suggest its potential as a lead structure for anti-inflammatory drug development. In vitro studies have demonstrated promising results, with significant inhibition of COX-2 and PDE4 at micromolar concentrations.

Further research has also explored the compound's pharmacokinetic properties, including its stability, solubility, and metabolic profile. These studies are essential for understanding its potential as a drug candidate. Preliminary data indicate that the compound exhibits moderate solubility in aqueous solutions and reasonable stability under physiological conditions, although further optimization may be required to enhance its bioavailability.

In addition to its therapeutic potential, recent work has investigated the compound's role in chemical biology as a tool for probing protein-ligand interactions. Its unique structure allows for the incorporation of fluorescent or affinity tags, enabling researchers to study binding interactions with high precision. This application has been particularly valuable in the study of enzyme mechanisms and the identification of novel drug targets.

Despite these promising findings, challenges remain in the development of this compound for clinical applications. Issues such as off-target effects, toxicity, and the need for improved synthetic routes must be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and unlocking the full potential of this compound.

In conclusion, {2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid (CAS: 392696-01-4) represents a promising candidate for further investigation in drug discovery and chemical biology. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers aiming to develop novel therapeutics and explore protein-ligand interactions. Continued research in this area is expected to yield significant advancements in the field.

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(CAS:392696-01-4){2-Chloro-4-(E)-(2,5-dioxoimidazolidin-4-ylidene)methylphenoxy}acetic Acid
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清らかである:99%
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